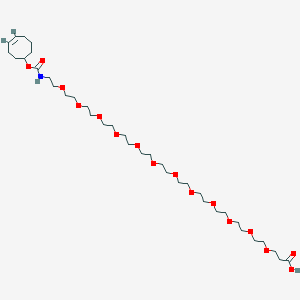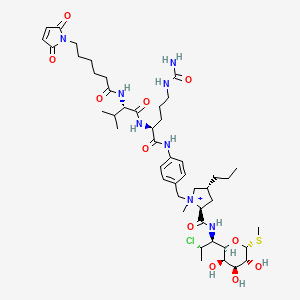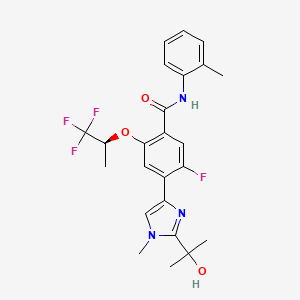
Dhodh-IN-20
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dhodh-IN-20 is a small molecule inhibitor targeting dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides. DHODH plays a crucial role in cellular metabolism, particularly in rapidly proliferating cells such as cancer cells. Inhibiting DHODH can lead to nucleotide depletion, cell cycle arrest, and apoptosis, making this compound a promising candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dhodh-IN-20 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions can vary, but common steps include:
Formation of Intermediates: Initial steps often involve the preparation of intermediates through reactions such as condensation, cyclization, and functional group transformations.
Coupling Reactions: The final step usually involves coupling the intermediates under specific conditions, such as using catalysts or specific solvents, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:
Process Optimization: Refining reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Dhodh-IN-20 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced forms of this compound .
科学的研究の応用
Dhodh-IN-20 has a wide range of scientific research applications, including:
Cancer Therapy: Inhibiting DHODH can lead to nucleotide depletion and apoptosis in cancer cells, making this compound a potential therapeutic agent for various cancers.
Immunology: DHODH inhibitors can modulate immune responses, making this compound useful in studying immune-related diseases.
Metabolic Studies: This compound can be used to study metabolic pathways involving pyrimidine synthesis and mitochondrial function.
Drug Development: This compound serves as a lead compound for developing new DHODH inhibitors with improved efficacy and safety profiles.
作用機序
Dhodh-IN-20 exerts its effects by inhibiting DHODH, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. The inhibition of DHODH leads to:
Nucleotide Depletion: Reduced synthesis of pyrimidine nucleotides, leading to nucleotide starvation.
Cell Cycle Arrest: Inhibition of DNA and RNA synthesis, resulting in cell cycle arrest.
Apoptosis: Induction of programmed cell death due to nucleotide depletion and metabolic stress
類似化合物との比較
Similar Compounds
Brequinar: Another DHODH inhibitor with similar mechanisms of action but different chemical structure.
Leflunomide: An immunosuppressive drug that also inhibits DHODH but is primarily used for treating rheumatoid arthritis.
Teriflunomide: A metabolite of leflunomide used for treating multiple sclerosis
Uniqueness of Dhodh-IN-20
This compound is unique due to its specific chemical structure, which may offer advantages in terms of potency, selectivity, and pharmacokinetic properties compared to other DHODH inhibitors.
特性
分子式 |
C24H25F4N3O3 |
|---|---|
分子量 |
479.5 g/mol |
IUPAC名 |
5-fluoro-4-[2-(2-hydroxypropan-2-yl)-1-methylimidazol-4-yl]-N-(2-methylphenyl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide |
InChI |
InChI=1S/C24H25F4N3O3/c1-13-8-6-7-9-18(13)29-21(32)16-10-17(25)15(11-20(16)34-14(2)24(26,27)28)19-12-31(5)22(30-19)23(3,4)33/h6-12,14,33H,1-5H3,(H,29,32)/t14-/m0/s1 |
InChIキー |
JGGJFEOIKVIQJV-AWEZNQCLSA-N |
異性体SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C(=C2)F)C3=CN(C(=N3)C(C)(C)O)C)O[C@@H](C)C(F)(F)F |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C(=C2)F)C3=CN(C(=N3)C(C)(C)O)C)OC(C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


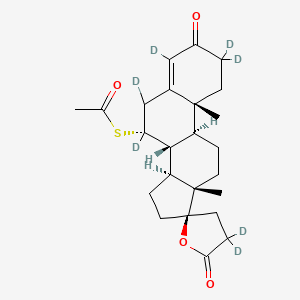
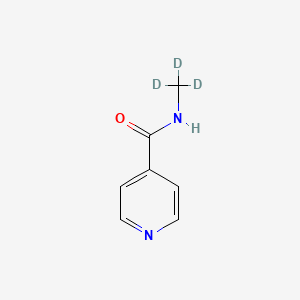
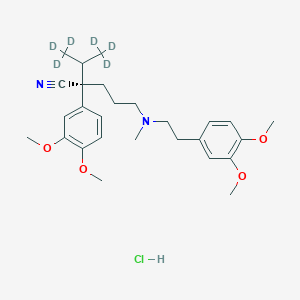

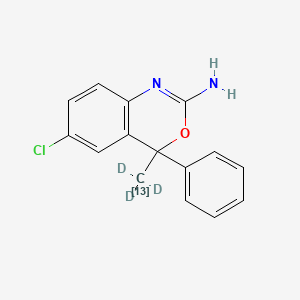
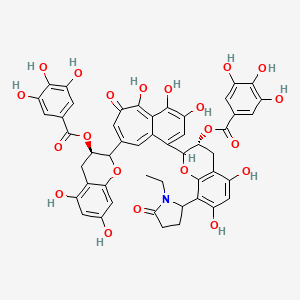
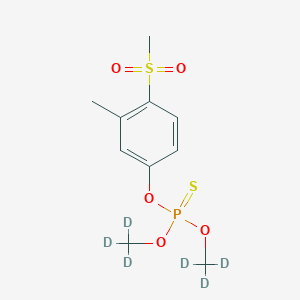

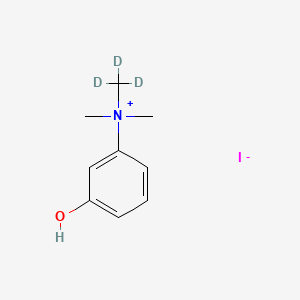
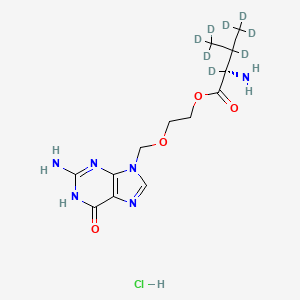

![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)
